An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Potassium Oxalate
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Potassium Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl potassium oxalate, with the chemical formula C4H5KO4, is a key organic intermediate that serves as a versatile building block in modern organic synthesis.[1][2][3][4] Its unique structure, possessing both an ester and a carboxylate salt functional group, allows for a diverse range of chemical transformations, making it a valuable reagent for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[5] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties of ethyl potassium oxalate, alongside practical experimental protocols and an exploration of its applications.
Chemical Structure and Identification
The structure of ethyl potassium oxalate features an ethyl ester group and a potassium carboxylate, rendering it a salt of a mono-ester of oxalic acid.
Systematic IUPAC Name: Potassium 2-ethoxy-2-oxoacetate[2]
Common Synonyms: Ethyl potassium oxalate, Potassium monoethyl oxalate, Oxalic acid monoethyl ester potassium salt[1][2][4]
Molecular Formula: C4H5KO4[1][4]
Molecular Weight: 156.18 g/mol [2][4]
Physical Properties
Ethyl potassium oxalate is a white to almost white crystalline powder under standard conditions.[4] A summary of its key physical properties is presented in the table below.
| Property | Value | Reference(s) |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 220-223 °C (with decomposition) | [1][6][7] |
| Boiling Point | 204.7 °C at 760 mmHg | [1][7] |
| Flash Point | 89.3 °C | [1][7] |
| Vapor Pressure | 0.106 mmHg at 25 °C | [1][7] |
Solubility Profile
While quantitative solubility data for ethyl potassium oxalate in a range of solvents is not extensively reported, general solubility characteristics can be inferred from the properties of similar compounds like potassium oxalate and oxalic acid. Alkaline oxalates are generally soluble in water.[8] Potassium oxalate is soluble in water but insoluble in ethanol.[9] Oxalic acid itself is soluble in water and alcohol.[8] It is reasonable to expect ethyl potassium oxalate to be soluble in water and polar protic solvents, with decreasing solubility in less polar organic solvents.
Chemical Properties and Reactivity
The chemical reactivity of ethyl potassium oxalate is dictated by its two primary functional groups: the ethyl ester and the potassium carboxylate.
Hydrolysis
The ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield oxalic acid and ethanol. The hydrolysis of the related diethyl oxalate is a well-studied reversible reaction that proceeds stepwise, first forming the monoethyl oxalate intermediate.[5]
Under acidic conditions, the carboxylate group will be protonated, and the ester will be hydrolyzed. In the presence of a strong, non-nucleophilic acid, the potassium salt will be converted to the corresponding carboxylic acid.
With strong bases, such as potassium hydroxide, saponification of the ester will occur, leading to the formation of potassium oxalate and ethanol.
Thermal Decomposition
Use as a Nucleophile and Building Block
The carboxylate group of ethyl potassium oxalate can act as a nucleophile in various reactions. It is a valuable building block in organic synthesis, particularly in the formation of more complex molecules. For instance, it can be used in palladium-catalyzed coupling reactions with aryl halides to produce aryl esters.[11] Oxalate half-esters are recognized as important small building blocks for the synthesis of a wide range of significant compounds, including pharmaceuticals and natural products.[5]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group. A typical ¹H NMR spectrum of ethyl potassium oxalate in D₂O shows a triplet at approximately 1.3 ppm corresponding to the methyl protons (-CH₃) and a quartet at around 4.2 ppm for the methylene protons (-CH₂-), both with a coupling constant (J) of about 7.2 Hz.[3]
Infrared (IR) Spectroscopy
The IR spectrum of ethyl potassium oxalate displays characteristic absorption bands corresponding to its functional groups. The spectrum of potassium oxalate shows strong peaks related to the C=O asymmetric stretch near 1600 cm⁻¹ and the symmetric stretch around 1400 cm⁻¹.[6] For ethyl potassium oxalate, one would expect to see:
-
A strong C=O stretching vibration from the ester group, typically in the range of 1735-1750 cm⁻¹.
-
Strong asymmetric and symmetric stretching vibrations from the carboxylate anion, typically around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively.
-
C-O stretching vibrations for the ester group in the 1300-1000 cm⁻¹ region.
-
C-H stretching and bending vibrations from the ethyl group.
Experimental Protocols
Synthesis of Ethyl Potassium Oxalate
A common method for the synthesis of ethyl potassium oxalate involves the reaction of diethyl oxalate with a potassium salt in an appropriate solvent. One reported procedure utilizes the reaction of diethyl oxalate with potassium trimethylsilanolate in dry ether.[3] Another approach involves the reaction of diethyl oxalate with potassium acetate in refluxing ethanol.[11]
Step-by-Step Protocol (from Diethyl Oxalate and Potassium Acetate): [11]
-
To a 100 mL flask, add diethyl oxalate (0.1 mol) and potassium acetate (0.1 mol).
-
Add ethanol as the solvent.
-
Add 1 equivalent of water.
-
Reflux the mixture for 3 hours.
-
After cooling, the product, ethyl potassium oxalate, will precipitate.
-
Collect the solid product by filtration.
-
Wash the solid with a suitable solvent (e.g., cold ethanol or ether) to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain pure ethyl potassium oxalate.
Non-Aqueous Titration for Purity Assessment
The purity of ethyl potassium oxalate, a salt of a weak acid, can be determined by non-aqueous titration. This involves dissolving the sample in a suitable non-aqueous solvent, such as glacial acetic acid, and titrating with a standardized solution of a strong acid, typically perchloric acid in glacial acetic acid.[14][15][16]
Principle: In a non-aqueous acidic solvent like glacial acetic acid, the basicity of the oxalate anion is enhanced, allowing for its titration as a base with a strong acid.
Step-by-Step Protocol:
-
Preparation of 0.1 M Perchloric Acid Titrant: Dissolve approximately 8.5 mL of 72% perchloric acid in about 900 mL of glacial acetic acid with constant stirring. Add about 30 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours to ensure all water is consumed by the acetic anhydride.[17]
-
Standardization of the Titrant: Accurately weigh about 0.5 g of primary standard potassium hydrogen phthalate (KHP), previously dried at 120 °C for 2 hours. Dissolve it in 25 mL of glacial acetic acid. Add a few drops of crystal violet indicator solution (0.5% w/v in glacial acetic acid). Titrate with the prepared perchloric acid solution until the color changes from violet to blue-green.[16][17] Calculate the molarity of the perchloric acid solution.
-
Titration of Ethyl Potassium Oxalate: Accurately weigh a sample of ethyl potassium oxalate. Dissolve it in an appropriate volume of glacial acetic acid (e.g., 60 mL).[14]
-
Add a few drops of crystal violet indicator.
-
Titrate the sample solution with the standardized 0.1 M perchloric acid solution to the same blue-green endpoint observed during standardization.
-
Calculation: The purity of ethyl potassium oxalate can be calculated based on the volume of titrant consumed, its molarity, and the weight of the sample taken.
Applications in Research and Drug Development
Ethyl potassium oxalate is a valuable reagent in organic synthesis, serving as a precursor for a variety of more complex molecules. Its bifunctional nature allows it to be used in reactions that selectively target either the ester or the carboxylate functionality.
-
Synthesis of β-Keto Esters: As an electrophilic building block that lacks α-hydrogens, ethyl potassium oxalate is an excellent reagent for Claisen-type condensation reactions with enolizable esters or ketones to form β-keto esters or β-diketones, respectively. This avoids self-condensation side products.[18]
-
Pharmaceutical Synthesis: Oxalate half-esters and their derivatives are used as linkers and building blocks in the synthesis of pharmaceuticals.[5] They provide a small, rigid spacer that can be incorporated into drug candidates to optimize their binding to biological targets.
-
Preparation of Other Oxalates: Ethyl potassium oxalate can be a starting material for the synthesis of other oxalate esters or mixed oxalates through transesterification or other esterification reactions.
Safety and Handling
Ethyl potassium oxalate should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Working in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoiding contact with skin and eyes.
-
Washing hands thoroughly after handling.
Conclusion
Ethyl potassium oxalate is a versatile and valuable reagent for researchers and professionals in the field of organic synthesis and drug development. Its well-defined physical and chemical properties, coupled with its reactivity, make it a useful building block for the construction of complex molecular architectures. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.
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